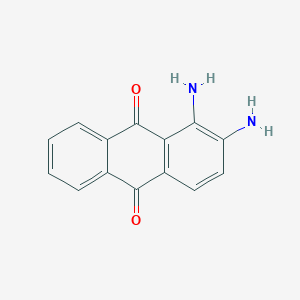

1,2-Diaminoanthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-diaminoanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMDXTVKVHKWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061950 | |

| Record name | 1,2-Diamino-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-68-5 | |

| Record name | 1,2-Diaminoanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diaminoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diaminoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,2-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diamino-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diaminoanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIAMINOANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5P6YP29VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 1,2-Diaminoanthraquinone: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-Diaminoanthraquinone, a versatile chemical compound with significant applications in biological research, particularly in the detection of nitric oxide. This document details its chemical and physical properties, outlines experimental protocols for its use as a fluorescent probe, and discusses its relevance in the context of drug development.

Core Properties of 1,2-Diaminoanthraquinone

1,2-Diaminoanthraquinone, also known as 1,2-DAA, is a solid organic compound. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1758-68-5 | |

| Molecular Weight | 238.24 g/mol | |

| Molecular Formula | C₁₄H₁₀N₂O₂ | |

| Appearance | Brown to black solid | |

| Melting Point | 289-291 °C | |

| Solubility | Soluble in DMSO |

Application in Nitric Oxide Detection

The primary application of 1,2-Diaminoanthraquinone in research is as a fluorescent probe for the detection of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[1][2] Non-fluorescent itself, 1,2-Diaminoanthraquinone reacts with nitric oxide in the presence of oxygen to form a highly fluorescent triazole derivative, 1,2-diaminoanthraquinone triazole (DAA-TZ).[2] This reaction provides a basis for the sensitive and specific detection of NO in living cells and tissues.[1][2]

The detection of nitric oxide is crucial in many areas of research, including immunology, neuroscience, and cancer biology. For instance, it has been used to investigate the role of NO in long-term potentiation in brain slices and to monitor NO production in macrophage cell lines stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

Experimental Protocols

Synthesis of 1,2-Diaminoanthraquinone

While various methods exist for the synthesis of aminoanthraquinone derivatives, a common approach for the synthesis of 1,2-diaminoanthraquinone involves the amination of a suitably substituted anthraquinone (B42736) precursor. One potential route, based on general principles for the synthesis of similar compounds, starts from 1-amino-2-bromoanthraquinone (B1606574). The bromo-substituent can be replaced by an amino group through a nucleophilic aromatic substitution reaction, typically using ammonia (B1221849) or an ammonia equivalent in the presence of a copper catalyst.

Note: The following is a generalized protocol and may require optimization.

Materials:

-

1-amino-2-bromoanthraquinone

-

Ammonia solution (e.g., 28% in water) or an alternative ammonia source

-

Copper(I) catalyst (e.g., CuI, Cu₂O)

-

A high-boiling point solvent (e.g., N-methyl-2-pyrrolidone, DMF)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 1-amino-2-bromoanthraquinone in the chosen solvent under an inert atmosphere.

-

Add the copper catalyst to the solution.

-

Introduce the ammonia solution to the reaction mixture.

-

Heat the reaction mixture to a temperature typically ranging from 150 to 200 °C and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the product by pouring the reaction mixture into water.

-

Collect the solid product by filtration and wash thoroughly with water to remove any residual solvent and inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a solvent mixture) to yield pure 1,2-Diaminoanthraquinone.

Detection of Nitric Oxide in Macrophage Cell Culture

This protocol describes the use of 1,2-Diaminoanthraquinone to detect nitric oxide production in the murine macrophage cell line RAW 264.7 upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Recombinant murine interferon-gamma (IFN-γ)

-

1,2-Diaminoanthraquinone (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a suitable culture vessel (e.g., 96-well plate or chamber slides) at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Cell Stimulation:

-

Prepare a stimulation medium containing LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) in complete culture medium.

-

Remove the old medium from the cells and replace it with the stimulation medium.

-

Incubate the cells for a period sufficient to induce nitric oxide synthase (iNOS) expression and NO production (typically 12-24 hours).

-

Include a negative control of unstimulated cells (medium only).

-

-

Loading with 1,2-Diaminoanthraquinone:

-

Prepare a working solution of 1,2-Diaminoanthraquinone (e.g., 10 µM) in serum-free medium from a stock solution in DMSO.

-

Wash the cells once with warm PBS.

-

Add the 1,2-Diaminoanthraquinone working solution to the cells and incubate for 30-60 minutes at 37°C.

-

-

Fluorescence Microscopy:

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh culture medium or PBS to the cells.

-

Visualize the cells using a fluorescence microscope equipped with appropriate filters for the detection of the fluorescent DAA-TZ product (excitation ~488 nm, emission ~580 nm).

-

Acquire images from both the stimulated and unstimulated cells. An increase in red fluorescence in the stimulated cells indicates the production of nitric oxide.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key processes involved in the application of 1,2-Diaminoanthraquinone.

References

An In-depth Technical Guide to the Spectroscopic Properties of 1,2-Diaminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminoanthraquinone (1,2-DAA), a synthetic organic compound, has garnered significant attention in various scientific fields, particularly in the realm of analytical chemistry and drug development. Its unique photophysical properties make it a valuable tool as a fluorescent probe, most notably for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the spectroscopic properties of 1,2-diaminoanthraquinone, presenting key data in a structured format, detailing experimental methodologies, and visualizing its primary signaling application.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of 1,2-diaminoanthraquinone is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π → π* and n → π* transitions within the anthraquinone (B42736) core and the influence of the amino substituents. The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.

Table 1: UV-Vis Absorption Maxima (λmax) of 1,2-Diaminoanthraquinone in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax 1 (nm) | λmax 2 (nm) | Reference(s) |

| Water:DMSO (9:1), pH 7.4 | - | ~488 | - | [1] |

| DMSO | 46.7 | ~540 | - | [1][2] |

| Chloroform | 4.8 | 496 | 243 | [3] |

| Ethanol | 24.6 | - | - | Data not explicitly found |

| Methanol | 32.7 | - | - | Data not explicitly found |

| Acetonitrile | 37.5 | - | - | Data not explicitly found |

| Dichloromethane | 8.9 | - | - | [4] |

| n-Hexane | 1.9 | 481 | - | [4] |

Note: The absorption maxima can vary slightly depending on the concentration and specific experimental conditions.

Effect of pH

The absorption spectrum of 1,2-diaminoanthraquinone exhibits pH dependence. In acidic solutions, protonation of the amino groups can lead to a blue shift (hypsochromic shift) in the absorption maxima.

Reaction with Nitric Oxide (NO)

Upon reaction with nitric oxide in the presence of oxygen, 1,2-diaminoanthraquinone is converted to its triazole derivative, 1,2,3-triazolo[4,5-a]anthraquinone-6,11-dione (DAQ-TZ). This conversion leads to a significant change in the absorption spectrum, with the disappearance of the visible absorption band of DAQ.[1]

Fluorescence Spectroscopy

1,2-Diaminoanthraquinone itself is weakly fluorescent. However, its fluorescence properties are dramatically altered upon interaction with nitric oxide, forming the basis of its application as a fluorescent NO probe. The reaction product, DAQ-TZ, can form fluorescent aggregates.

Table 2: Fluorescence Emission Maxima (λem) of 1,2-Diaminoanthraquinone and its NO-Adduct

| Species | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Reference(s) |

| 1,2-DAA | DMSO | 490 | 643 (strong), 582 (weak shoulder) | [5] |

| DAQ-TZ (monomer) | DMSO | 350 | ~436 | [1] |

| DAQ-TZ (aggregates) | DMSO | 350 | ~580 | [1] |

| DAQ-TZ (aggregates) | DMSO | 488 | 580 | [6] |

| DAQ-TZ | DMSO | - | 565 | [5] |

| DAQ-TZ | THF | 350 | ~430 (monomer), ~590 (aggregates) | [1] |

Note: The formation and fluorescence of DAQ-TZ aggregates are concentration-dependent.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 1,2-diaminoanthraquinone. Due to solubility limitations, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a commonly used solvent for NMR analysis.

Table 3: ¹H and ¹³C NMR Spectral Data for 1,2-Diaminoanthraquinone

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H | DMSO-d6 | Data not explicitly found | - | Aromatic Protons, Amino Protons | - |

| ¹³C | DMSO-d6 | Data not explicitly found | - | Carbonyl, Aromatic, and Amino-substituted Carbons | - |

Note: While several databases indicate the availability of NMR spectra for 1,2-diaminoanthraquinone, specific, publicly available peak lists with assignments were not found in the conducted research. Typical chemical shifts for the anthraquinone core are expected in the aromatic region (δ 7.0-8.5 ppm for ¹H NMR and δ 110-150 ppm for ¹³C NMR), with the carbonyl carbons appearing significantly downfield (δ > 180 ppm in ¹³C NMR).

Infrared (IR) Spectroscopy

The FT-IR spectrum of 1,2-diaminoanthraquinone displays characteristic vibrational bands corresponding to its functional groups. The KBr pellet technique is a common method for analyzing solid samples like 1,2-DAA.

Table 4: Key FT-IR Absorption Bands for 1,2-Diaminoanthraquinone

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |

| ~3450 | N-H Stretching | Amino (NH₂) | [7] |

| ~1670 | C=O Stretching | Quinone Carbonyl | [8] |

| 1580 - 1620 | C=C Stretching | Aromatic Ring | [8] |

| ~3050 | C-H Stretching | Aromatic C-H | [8] |

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To measure the electronic absorption spectrum of 1,2-diaminoanthraquinone.

Materials:

-

1,2-Diaminoanthraquinone

-

Spectroscopic grade solvents (e.g., DMSO, ethanol, chloroform)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a stock solution of 1,2-diaminoanthraquinone (e.g., 1 mM) by accurately weighing the compound and dissolving it in the chosen solvent. Prepare a series of dilutions (e.g., 1-50 µM) from the stock solution.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize.

-

Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fluorescence Spectroscopy

Objective: To measure the fluorescence excitation and emission spectra of 1,2-diaminoanthraquinone and its reaction product with nitric oxide.

Materials:

-

1,2-Diaminoanthraquinone

-

Fluorescence grade solvents

-

Nitric oxide donor (e.g., DEA NONOate) or saturated NO solution

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of 1,2-diaminoanthraquinone (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Emission Spectrum: Set the excitation monochromator to a fixed wavelength (λex) and scan the emission monochromator over a range of longer wavelengths.

-

Excitation Spectrum: Set the emission monochromator to a fixed wavelength (λem) and scan the excitation monochromator over a range of shorter wavelengths.

-

NO Reaction: To the sample cuvette, add a source of nitric oxide and record the change in fluorescence emission over time.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

1,2-Diaminoanthraquinone (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d6)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the 1,2-diaminoanthraquinone sample in the deuterated solvent in the NMR tube. Ensure complete dissolution.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

FT-IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared vibrational spectrum of 1,2-diaminoanthraquinone.

Materials:

-

1,2-Diaminoanthraquinone (1-2 mg)

-

Spectroscopic grade potassium bromide (KBr, ~200 mg), dried

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation: Grind the 1,2-diaminoanthraquinone with the KBr powder in the agate mortar until a fine, homogeneous mixture is obtained.

-

Pellet Formation: Place the mixture into the pellet press die and apply pressure to form a thin, transparent pellet.

-

Measurement: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Signaling Pathway and Experimental Workflow Visualization

1,2-Diaminoanthraquinone is widely utilized as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. The underlying principle is the chemical reaction between 1,2-DAA and NO in the presence of oxygen to form a fluorescent triazole derivative.

Caption: Nitric oxide detection using 1,2-diaminoanthraquinone.

The following diagram illustrates a typical experimental workflow for using 1,2-diaminoanthraquinone to detect nitric oxide in a cellular context.

References

- 1. Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scienceopen.com [scienceopen.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,2-Diaminoanthraquinone as a Fluorescent Probe for Nitric Oxide Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminoanthraquinone (DAQ) is a valuable fluorescent probe primarily utilized for the detection of nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. This guide provides a comprehensive overview of the mechanism of action of DAQ, detailed experimental protocols for its application, and a summary of its key photophysical properties. DAQ's utility stems from its ability to react with NO in the presence of oxygen to form a highly fluorescent triazole derivative, enabling the visualization and quantification of NO in cellular environments.[1][2]

Mechanism of Action

The core of DAQ's function as a nitric oxide probe lies in a specific chemical reaction. In an aerobic environment, the non-fluorescent DAQ molecule reacts with nitric oxide to form a stable and fluorescent triazole derivative, 1H-anthra[1,2-d][1][2][3]triazole-6,11-dione (DAQ-TZ).[1][4] A noteworthy aspect of this mechanism is the tendency of the DAQ-TZ product to form aggregates within the intracellular environment.[4] Spectroscopic studies suggest that it is these fluorescent aggregates that are primarily responsible for the signal observed in confocal fluorescence microscopy imaging of nitric oxide in living cells.[4] The fluorescence of DAQ itself is quenched upon its reaction with NO.

Data Presentation: Photophysical Properties

The following table summarizes the key quantitative photophysical data for both 1,2-diaminoanthraquinone (DAQ) and its fluorescent product, DAQ-TZ.

| Property | 1,2-Diaminoanthraquinone (DAQ) | 1H-anthra[1,2-d][1][2][3]triazole-6,11-dione (DAQ-TZ) Aggregates |

| Excitation Maximum (λex) | ~485 nm | ~488 nm[4] |

| Emission Maximum (λem) | ~643 nm[4] | ~580 - 582 nm[4] |

| Fluorescence Quantum Yield (Φf) | Very low (~0.0004) | Not explicitly reported, but significantly higher than DAQ |

| Fluorescence Lifetime (τ) | ~1.8 ns[3] | Not explicitly reported |

| Detection Limit for NO | Not applicable | ~5 µM[3] |

Experimental Protocols

A. Chemical Synthesis of 1H-anthra[1,2-d][1][2][3]triazole-6,11-dione (DAQ-TZ)

This protocol describes the synthesis of the fluorescent product DAQ-TZ for use as a reference standard or for further characterization. The synthesis involves the reaction of DAQ with a nitrosating agent.

Materials:

-

1,2-Diaminoanthraquinone (DAQ)

-

Sodium nitrite (B80452) (NaNO₂)

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

Dissolve 1,2-diaminoanthraquinone in glacial acetic acid in a round-bottom flask.

-

Slowly add a solution of sodium nitrite dissolved in water to the DAQ solution while stirring.

-

Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water.

-

Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.

-

Purify the crude DAQ-TZ product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain the pure triazole derivative.

-

Dry the purified product under vacuum. The final product can be characterized by techniques such as NMR, mass spectrometry, and IR spectroscopy.

B. Intracellular Nitric Oxide Detection in Cultured Macrophages (RAW 264.7)

This protocol outlines the steps for detecting NO production in RAW 264.7 macrophage cells using DAQ and fluorescence microscopy.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

1,2-Diaminoanthraquinone (DAQ) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or chamber slides suitable for microscopy

-

Confocal fluorescence microscope

Experimental Workflow:

References

Technical Guide: Solubility of 1,2-Diaminoanthraquinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1,2-Diaminoanthraquinone in various organic solvents. Due to the limited availability of comprehensive quantitative data in published literature, this guide presents the available data and offers detailed experimental protocols for researchers to determine solubility in solvents relevant to their specific applications.

Introduction

1,2-Diaminoanthraquinone is a polycyclic aromatic organic compound that serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Its utility is often dependent on its solubility in different solvent systems. Understanding the solubility profile of 1,2-Diaminoanthraquinone is therefore critical for process optimization, formulation development, and biological applications. This guide aims to be a valuable resource by consolidating known solubility data and providing robust methodologies for its experimental determination.

Quantitative Solubility Data

The available quantitative solubility data for 1,2-Diaminoanthraquinone is currently limited. The following table summarizes the known values. Researchers are encouraged to expand upon this data using the experimental protocols outlined in this guide.

| Solvent | Temperature (°C) | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 62.5 mg/mL[1] | 262.33[1] | Ultrasonic assistance is required for dissolution. The hygroscopic nature of DMSO can significantly affect solubility[1]. |

Qualitative Observations:

-

Water: 1,2-Diaminoanthraquinone has poor solubility in water[2].

-

Most Organic Solvents: General literature suggests poor solubility in most organic solvents without providing specific quantitative data[2].

Experimental Protocols for Solubility Determination

To empower researchers to determine the solubility of 1,2-Diaminoanthraquinone in their solvents of interest, two detailed experimental protocols are provided below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a known mass or volume of solvent at a specific temperature. It is a fundamental and accurate method for solubility determination.

Materials and Equipment:

-

1,2-Diaminoanthraquinone

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

-

Vortex mixer

-

Spatula and weighing paper

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1,2-Diaminoanthraquinone to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and the compound's dissolution rate. It is advisable to measure the concentration at different time points; equilibrium is reached when consecutive measurements yield the same value.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Filter the collected supernatant using a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Record the exact mass of the solution.

-

Carefully evaporate the solvent in a fume hood, optionally using a gentle stream of nitrogen or an oven set to a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is fully evaporated, place the dish or vial in an oven to dry the solid residue to a constant weight.

-

Allow the container to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute (g) / Volume of solution taken (L))

-

UV-Vis Spectrophotometric Method

This method is suitable for colored compounds like 1,2-Diaminoanthraquinone and relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Materials and Equipment:

-

All materials from the gravimetric method

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (compatible with the solvent)

-

Volumetric flasks and pipettes

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of 1,2-Diaminoanthraquinone in the chosen solvent.

-

Scan the absorbance of the solution across a range of wavelengths (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 1,2-Diaminoanthraquinone of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution of 1,2-Diaminoanthraquinone as described in the gravimetric method (steps 1 and 2).

-

Carefully take a small, known volume of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility. Solubility = Concentration of diluted solution × Dilution factor

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility of 1,2-Diaminoanthraquinone.

Caption: Gravimetric Method Workflow for Solubility Determination.

Caption: UV-Vis Spectrophotometric Method Workflow.

References

Health and Safety Considerations for Handling 1,2-Diaminoanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for handling 1,2-Diaminoanthraquinone (CAS No. 1758-68-5). Due to the limited availability of comprehensive toxicological data for this specific compound, this guide also incorporates information on structurally related compounds, such as 2-aminoanthraquinone, and general principles of handling aromatic amines to provide a thorough assessment of potential hazards.

Physicochemical and Toxicological Profile

While specific quantitative toxicological data for 1,2-Diaminoanthraquinone is largely unavailable in public literature, its structural similarity to other aminoanthraquinones, which have undergone more extensive testing, warrants a cautious approach.[1] The following tables summarize the known physicochemical properties of 1,2-Diaminoanthraquinone and the toxicological data for the closely related compound, 2-aminoanthraquinone, to infer potential hazards.

Table 1: Physicochemical Properties of 1,2-Diaminoanthraquinone

| Property | Value | Reference |

| CAS Number | 1758-68-5 | [2] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [2] |

| Molecular Weight | 238.24 g/mol | [2] |

| Appearance | Red-brown to dark violet crystalline powder | |

| Melting Point | 302-306 °C | |

| Solubility | Insoluble in water; soluble in organic solvents like nitrobenzene, toluene, and acetone. | [3] |

Table 2: Summary of Toxicological Data for 2-Aminoanthraquinone (CAS No. 117-79-3)

| Toxicological Endpoint | Results | Reference |

| Carcinogenicity | Reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals. Caused liver cancer in mice and increased benign and malignant liver tumors in male rats. | [3] |

| Genotoxicity | Genotoxic in the mouse lymphoma assay. | [4] |

| Acute Toxicity (Oral) | LD50 (rat): >5000 mg/kg |

Hazard Identification and GHS Classification

1,2-Diaminoanthraquinone is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, based on available data, is as follows:

-

Skin Irritation: Category 2 (Causes skin irritation)[2]

-

Eye Irritation: Category 2A (Causes serious eye irritation)[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2]

There is currently insufficient data to classify 1,2-Diaminoanthraquinone for other hazards such as acute toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.[1] However, given the evidence for carcinogenicity and mutagenicity of other aminoanthraquinones, it is prudent to handle this compound as a potential carcinogen and mutagen.[3][4]

Experimental Protocols for Hazard Assessment

In the absence of specific data for 1,2-Diaminoanthraquinone, understanding the standard methodologies for assessing the key potential hazards is crucial.

Mutagenicity Assessment: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[5] Aromatic amines and their derivatives often require metabolic activation to become mutagenic.[6][7]

Methodology:

-

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) with specific mutations are used.[5]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver enzyme extract, typically from rats, that simulates mammalian metabolism.[8]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in a liquid suspension.[5]

-

Plating: The treated bacteria are then plated on a minimal agar (B569324) medium that lacks the specific amino acid the bacteria need to grow (e.g., histidine for Salmonella).[8]

-

Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) will be able to synthesize the required amino acid and form visible colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.[8]

Eye Irritation Assessment (OECD TG 405)

The potential for a substance to cause eye irritation or serious eye damage is a critical safety parameter.[9][10][11]

In Vivo Methodology (Rabbit Eye Test):

-

Animal Model: Albino rabbits are typically used for this test.[11]

-

Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[11]

-

Observation: The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[11]

-

Scoring: The severity of the observed effects on the cornea, iris, and conjunctiva is scored according to a standardized system. The reversibility of the lesions is also assessed.[9]

In Vitro Alternatives:

To reduce animal testing, in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are now available and recognized by guidelines such as OECD TG 492.[12][13] These tests assess cell viability after exposure to the test chemical to predict its eye irritation potential.[12]

Signaling Pathways and Mechanism of Toxicity

While the specific toxicological pathways for 1,2-Diaminoanthraquinone are not well-elucidated, the toxicity of related aromatic amines and quinones generally involves metabolic activation to reactive intermediates that can cause cellular damage. One of the primary mechanisms of toxicity for many quinones is the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress.[14] Aromatic amines can be metabolically activated by cytochrome P450 enzymes in the liver to form N-hydroxyarylamines, which can then be further converted to highly reactive electrophiles that can bind to DNA and proteins, leading to mutations and carcinogenicity.[15]

Safe Handling and Emergency Procedures

Given the known hazards and the potential for uncharacterized long-term toxicity, stringent safety protocols are essential when handling 1,2-Diaminoanthraquinone.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) must be worn.

-

Skin and Body Protection: A lab coat, and in cases of handling larger quantities or potential for significant dust generation, disposable coveralls are recommended.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be used.

Handling and Storage

-

Handling: Avoid creating dust. Use in a designated area and minimize the quantities handled. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

The following workflow outlines the general safety precautions for handling a chemical with limited toxicological data.

Conclusion

1,2-Diaminoanthraquinone presents known hazards of skin, eye, and respiratory irritation. While comprehensive toxicological data for this specific compound is lacking, the known carcinogenicity and genotoxicity of structurally similar aminoanthraquinones necessitate a highly cautious approach to its handling. Researchers, scientists, and drug development professionals must implement stringent engineering controls, administrative procedures, and personal protective equipment to minimize exposure. Further toxicological studies are warranted to fully characterize the health and safety profile of 1,2-Diaminoanthraquinone. In the absence of such data, treating it as a potential carcinogen and mutagen is a prudent and necessary safety measure.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. 1,2-Diaminoanthraquinone | C14H10N2O2 | CID 15652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of aromatic amines to mutagens by various animal species including man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotoxicity.com [biotoxicity.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 12. episkin.com [episkin.com]

- 13. epa.gov [epa.gov]

- 14. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Fundamental Reaction Kinetics of 1,2-Diaminoanthraquinone

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,2-Diaminoanthraquinone (1,2-DAAQ) is a versatile organic compound with significant applications in medicinal chemistry and analytical sciences, most notably as a fluorescent probe for the detection of nitric oxide (NO). Understanding its fundamental reaction kinetics is crucial for optimizing its existing applications and for the rational design of new derivatives and therapeutic agents. This technical guide provides a comprehensive overview of the known reaction mechanisms of 1,2-DAAQ, with a primary focus on its reaction with nitric oxide. Due to a scarcity of published fundamental kinetic data, this guide also presents detailed, representative experimental protocols for determining key kinetic parameters such as reaction rates, order, and activation energy. The methodologies are based on established principles for studying the kinetics of aromatic amines.

Core Reaction of 1,2-Diaminoanthraquinone: Reaction with Nitric Oxide

The most well-documented reaction of 1,2-diaminoanthraquinone is its interaction with nitric oxide (NO) in the presence of oxygen. This reaction is the foundation of its use as a fluorescent probe for detecting NO in biological systems[1][2][3]. The reaction involves the conversion of the ortho-diamine moiety of 1,2-DAAQ into a fluorescent triazole derivative, often referred to as DAA-TZ[1][2].

The overall reaction can be summarized as follows:

1,2-DAAQ + NO + O₂ → DAA-TZ (a fluorescent triazole)

While the product has been identified and the reaction is widely used, detailed kinetic studies quantifying the rate constants and activation energy are not extensively reported in the peer-reviewed literature. One study suggests that the quenching of 1,2-DAAQ's fluorescence by NO proceeds via a static quenching mechanism[4].

Proposed Reaction Mechanism

Based on the general reactivity of ortho-diamines with nitrosating agents, a plausible mechanism for the formation of the triazole derivative (DAA-TZ) from 1,2-DAAQ and NO is proposed. The process likely involves the in-situ formation of a nitrosating agent from NO and O₂, followed by diazotization and subsequent intramolecular cyclization.

Caption: Proposed reaction pathway for the formation of DAA-TZ from 1,2-DAAQ and NO.

Experimental Protocols for Kinetic Analysis

To address the gap in fundamental kinetic data for 1,2-DAAQ, this section provides a detailed, albeit representative, experimental protocol for determining the reaction kinetics of 1,2-DAAQ with a generic reactant 'X'. This protocol can be adapted for studying its reaction with nitric oxide or other electrophiles. The methodology is based on common techniques used for studying the kinetics of aromatic amines, such as stopped-flow spectrophotometry[1].

Objective

To determine the rate law, rate constant (k), and activation energy (Ea) for the reaction of 1,2-DAAQ with reactant 'X'.

Materials and Equipment

-

1,2-Diaminoanthraquinone (high purity)

-

Reactant 'X' (e.g., a stable NO donor)

-

Appropriate buffer solution (e.g., phosphate (B84403) buffer for physiological pH)

-

UV-Vis Spectrophotometer or Spectrofluorometer

-

Stopped-flow apparatus (for rapid reactions)

-

Temperature-controlled cuvette holder or water bath

-

Standard laboratory glassware and analytical balance

Experimental Workflow

The following diagram illustrates the workflow for a comprehensive kinetic study.

Caption: Experimental workflow for the kinetic analysis of the 1,2-DAAQ reaction.

Detailed Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of 1,2-DAAQ (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

-

Prepare stock solutions of reactant 'X' at various concentrations in the chosen buffer.

-

-

Spectroscopic Monitoring:

-

Identify the λ_max for 1,2-DAAQ and its product. Choose a wavelength where the change in absorbance or fluorescence is maximal to monitor the reaction progress.

-

-

Kinetic Runs (Pseudo-First-Order Conditions):

-

To determine the order with respect to [1,2-DAAQ], use a large excess of reactant 'X' (at least 10-fold higher concentration than 1,2-DAAQ).

-

Initiate the reaction by rapidly mixing the solutions (e.g., in a stopped-flow apparatus).

-

Record the change in absorbance or fluorescence at the chosen wavelength over time.

-

Repeat this for several different initial concentrations of 1,2-DAAQ.

-

Plot ln(A_t - A_∞) or ln(F_t - F_∞) versus time. A linear plot indicates a first-order dependence on [1,2-DAAQ].

-

-

Data Analysis for Rate Constant:

-

From the pseudo-first-order plots, the observed rate constant (k_obs) is the negative of the slope.

-

The true rate constant (k) can be determined from the relationship: k_obs = k[X]^m, where 'm' is the reaction order with respect to 'X'.

-

-

Determination of Activation Energy:

-

Perform the kinetic runs at a minimum of three different temperatures, keeping the concentrations of reactants constant.

-

Calculate the rate constant (k) at each temperature.

-

Plot ln(k) versus 1/T (where T is in Kelvin).

-

The activation energy (Ea) can be calculated from the slope of the Arrhenius plot using the equation: Slope = -Ea/R, where R is the gas constant (8.314 J/mol·K).

-

Presentation of Quantitative Kinetic Data

The following tables are illustrative examples of how the quantitative data from the proposed kinetic study would be structured.

Table 1: Illustrative Data for Determination of Reaction Order

| Run | [1,2-DAAQ]₀ (M) | [X]₀ (M) | Initial Rate (M/s) |

| 1 | 1.0 x 10⁻⁵ | 1.0 x 10⁻³ | 2.5 x 10⁻⁷ |

| 2 | 2.0 x 10⁻⁵ | 1.0 x 10⁻³ | 5.0 x 10⁻⁷ |

| 3 | 1.0 x 10⁻⁵ | 2.0 x 10⁻³ | 1.0 x 10⁻⁶ |

From this illustrative data, doubling [1,2-DAAQ]₀ doubles the rate (first order), and doubling [X]₀ quadruples the rate (second order). Thus, the illustrative rate law would be: Rate = k[1,2-DAAQ]¹[X]².

Table 2: Illustrative Data for Activation Energy Determination

| Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (M⁻²s⁻¹) | ln(k) |

| 298 | 0.003356 | 2.50 | 0.916 |

| 303 | 0.003300 | 3.75 | 1.322 |

| 308 | 0.003247 | 5.50 | 1.705 |

| 313 | 0.003195 | 7.95 | 2.073 |

Plotting ln(k) vs. 1/T from this data would yield a straight line, from which the activation energy could be calculated.

Conclusion

While 1,2-diaminoanthraquinone is a compound of significant interest, particularly in the context of nitric oxide sensing, its fundamental reaction kinetics are not well-established in the literature. This guide has outlined the primary known reaction involving NO and has provided a detailed, robust experimental framework for researchers to determine the key kinetic parameters for this and other reactions. The provided methodologies, based on established kinetic analysis techniques, offer a clear path for future studies to quantify the reactivity of this important molecule, thereby enabling more precise control and optimization of its applications in research and drug development.

References

An In-depth Technical Guide to 1,2-Diaminoanthraquinone: Structure, Isomers, and Applications

This technical guide provides a comprehensive overview of 1,2-diaminoanthraquinone, detailing its structural formula, key isomers, physicochemical properties, and significant applications, particularly for researchers, scientists, and professionals in drug development.

Structural Formula and Isomerism

1,2-Diaminoanthraquinone is an organic compound derived from anthraquinone (B42736), a polycyclic aromatic hydrocarbon.[1][2] Its structure consists of an anthraquinone core with two amino (-NH2) groups substituted on the 1 and 2 positions of one of the aromatic rings. The molecular formula for 1,2-diaminoanthraquinone is C₁₄H₁₀N₂O₂.[1][3]

The placement of the two amino groups on the anthraquinone framework allows for several positional isomers. These isomers often exhibit distinct physical, chemical, and optoelectronic properties due to differences in intramolecular hydrogen bonding, aromatic ring currents, and molecular symmetry.[4][5][6] Key isomers of diaminoanthraquinone (DAAQ) include 1,4-DAAQ, 1,5-DAAQ, and 2,6-DAAQ.[4][6]

Physicochemical Properties

The isomers of diaminoanthraquinone possess distinct physicochemical properties. The following table summarizes key quantitative data for 1,2-diaminoanthraquinone and its common isomers for comparative analysis.

| Property | 1,2-Diaminoanthraquinone | 1,4-Diaminoanthraquinone | 1,5-Diaminoanthraquinone | 2,6-Diaminoanthraquinone |

| CAS Number | 1758-68-5[1] | 128-95-0 | 129-44-2[7] | 131-14-6 |

| Molecular Formula | C₁₄H₁₀N₂O₂[1] | C₁₄H₁₀N₂O₂ | C₁₄H₁₀N₂O₂[7] | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol [1] | 238.24 g/mol | 238.24 g/mol | 238.24 g/mol |

| Melting Point | 289-291 °C | 267-269 °C | 319 °C | 305-310 °C |

| Appearance | Powder | Blue to black crystalline powder | Red-brown needles or powder | Red-brown powder |

| Topological Polar Surface Area | 86.2 Ų[2] | 86.2 Ų | 86.2 Ų | 86.2 Ų |

Experimental Protocols & Applications

Synthesis

Aminoanthraquinones are important intermediates in the manufacturing of anthraquinone dyes.[8] Industrial synthesis often involves the ammonolysis of precursor molecules. For instance, 1-aminoanthraquinone (B167232) can be synthesized efficiently via a continuous-flow method involving the high-temperature ammonolysis of 1-nitroanthraquinone.[8] This process offers advantages in productivity and cost-effectiveness.[8] While specific industrial processes for 1,2-diaminoanthraquinone are less detailed in the provided results, analogous methods starting from substituted anthraquinones are common.

Application in Nitric Oxide (NO) Detection

A significant application of 1,2-diaminoanthraquinone (DAQ) is its use as a fluorescent probe for the direct detection of nitric oxide (NO) in living cells and tissues.[9][10] DAQ itself is non-fluorescent but reacts with NO in the presence of oxygen to form a highly fluorescent triazole derivative, DAA-TZ.[9][11] This reaction provides a basis for a convenient and sensitive methodology for assessing NO production both in vivo and in vitro.[9]

Experimental Protocol Outline: NO Detection in Macrophage Cells

-

Cell Culture: Raw 264.7 macrophage cells are cultured under standard conditions.

-

Stimulation: To induce NO production, cells are stimulated with interferon-γ and lipopolysaccharide. A control group remains unstimulated.

-

Probe Loading: Both stimulated and unstimulated cells are loaded with a solution of 1,2-diaminoanthraquinone.

-

Reaction: Inside the cells, DAQ reacts with the produced NO and intracellular oxygen to form the fluorescent DAA-TZ product.[11]

-

Imaging: Confocal fluorescence microscopy is used to image the cells. The emission spectra are analyzed to discriminate between any residual DAQ and the DAA-TZ product, confirming the intracellular formation of the triazole.[11]

This method is valuable in studying the role of NO in various biological processes, including neuronal death and signaling pathways.[9]

References

- 1. 1,2-Diaminoanthraquinone | C14H10N2O2 | CID 15652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,5-Diaminoanthraquinone | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1,2-Diaminoanthraquinone *CAS 1758-68-5* | AAT Bioquest [aatbio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nitric Oxide Detection in Live Cells using 1,2-Diaminoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 1,2-Diaminoanthraquinone (DAQ) as a fluorescent probe for the detection and imaging of nitric oxide (NO) in live cells.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Accurate detection of NO in living cells is crucial for understanding its complex roles. 1,2-Diaminoanthraquinone (DAQ) is a non-toxic, cell-permeable fluorescent probe that offers a sensitive and specific method for real-time imaging of nitric oxide in live cellular environments.

Principle of Detection

DAQ is a weakly fluorescent molecule that reacts specifically with nitric oxide in the presence of oxygen to form a highly fluorescent triazole derivative, 1,2-diaminoanthraquinone-triazole (DAA-TZ). This reaction leads to a significant increase in fluorescence intensity, allowing for the visualization of NO production within cells. The intracellular formation of DAA-TZ has been confirmed in studies using macrophage cell lines.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the 1,2-Diaminoanthraquinone nitric oxide detection system.

Table 1: Performance Characteristics of DAQ

| Parameter | Value | Reference |

| Detection Limit | ~5 µM | [2] |

| Linear Range | 0 - 40 µM | [2] |

| Optimal pH Range | 6.0 - 10.0 | |

| Excitation Wavelength (DAA-TZ) | ~488 nm | [3][4] |

| Emission Wavelength (DAA-TZ) | ~580 nm | [3][4][5] |

Table 2: Spectroscopic Properties of DAQ and its NO-Adduct (DAA-TZ)

| Compound | Excitation Max (nm) | Emission Max (nm) | Appearance |

| 1,2-Diaminoanthraquinone (DAQ) | ~490 nm | ~643 nm | Weakly fluorescent |

| DAA-TZ (NO-adduct) | ~488 nm | ~580 nm | Highly fluorescent |

Experimental Protocols

Reagent Preparation

1,2-Diaminoanthraquinone (DAQ) Stock Solution (1 mM):

-

Weigh out a precise amount of 1,2-Diaminoanthraquinone powder.

-

Dissolve the powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to make a 1 mM stock solution.

-

Sonicate briefly if necessary to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Live Cell Imaging Protocol

This protocol is optimized for RAW 264.7 macrophage cells, a common model for studying inflammation and nitric oxide production.

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

1,2-Diaminoanthraquinone (DAQ) stock solution (1 mM in DMSO)

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

Phosphate Buffered Saline (PBS)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells onto glass-bottom dishes or chamber slides suitable for microscopy. Allow the cells to adhere and reach the desired confluency (typically 70-80%).

-

Cell Stimulation (Induction of NO Production):

-

To induce nitric oxide production, treat the cells with Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ). Typical concentrations are 1 µg/mL for LPS and 10 ng/mL for IFN-γ, but these may need to be optimized for your specific cell line and experimental conditions.

-

Incubate the cells with LPS and IFN-γ for a period sufficient to induce iNOS expression and NO production (e.g., 6-24 hours).

-

-

DAQ Loading:

-

Prepare a fresh working solution of DAQ in serum-free medium. The recommended final concentration is between 1-10 µM. Dilute the 1 mM stock solution accordingly.

-

Wash the cells once with warm PBS.

-

Remove the PBS and add the DAQ working solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.[6]

-

-

Washing:

-

After incubation, remove the DAQ loading solution.

-

Wash the cells two to three times with warm serum-free medium or PBS to remove any excess, unloaded probe.[6]

-

-

Imaging:

-

Immediately image the cells using a confocal microscope.

-

Excitation: Use a 488 nm laser line.

-

Emission: Collect the fluorescence emission between 560-600 nm.

-

Acquire images of both stimulated and unstimulated (control) cells to compare the levels of NO production.

-

Controls:

-

Negative Control: Unstimulated cells loaded with DAQ to visualize basal NO levels.

-

Positive Control: Cells treated with a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) to confirm probe responsiveness.

-

Inhibitor Control: Pre-treat stimulated cells with an iNOS inhibitor (e.g., L-NAME) before DAQ loading to confirm that the fluorescence signal is due to NO synthase activity.

Signaling Pathway and Workflow Diagrams

Signaling Pathway of NO Production in Macrophages

The following diagram illustrates the signaling pathway activated by LPS and IFN-γ leading to the production of nitric oxide in macrophage cells.[7][8][9][10][11]

Caption: LPS/IFN-γ signaling cascade for iNOS induction and NO synthesis.

Experimental Workflow

The diagram below outlines the key steps of the experimental protocol for detecting nitric oxide in live cells using DAQ.

Caption: Step-by-step workflow for live-cell NO imaging using DAQ.

Mechanism of DAQ-based NO Detection

This diagram illustrates the chemical reaction that forms the basis of nitric oxide detection by 1,2-Diaminoanthraquinone.

Caption: Reaction of DAQ with NO to form the fluorescent DAA-TZ.

References

- 1. Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. IFN-gamma + LPS induction of iNOS is modulated by ERK, JNK/SAPK, and p38(mapk) in a mouse macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Nitric oxide contributes to LPS/IFN-γ-induced macrophage apoptosis via" by Aurora Rachel Seminara [digitalcommons.library.tmc.edu]

- 9. IFN-gamma enhances production of nitric oxide from macrophages via a mechanism that depends on nucleotide oligomerization domain-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Augmentation of Nitric Oxide Production by Gamma Interferon in a Mouse Vascular Endothelial Cell Line and Its Modulation by Tumor Necrosis Factor Alpha and Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LPS/IFNgamma-induced RAW 264.7 apoptosis is regulated by both nitric oxide-dependent and -independent pathways involving JNK and the Bcl-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,2-Diaminoanthraquinone Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diaminoanthraquinone (DAQ) is a versatile molecule utilized in various research and development applications, most notably as a fluorescent probe for the detection of nitric oxide (NO) in cellular systems.[1] Its utility stems from a reaction with nitric oxide in the presence of oxygen to form a fluorescent triazole derivative, allowing for the visualization and quantification of NO production.[1] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a comprehensive protocol for the preparation, storage, and handling of 1,2-Diaminoanthraquinone stock solutions.

Physicochemical Properties and Solubility

1,2-Diaminoanthraquinone is a solid at room temperature with limited solubility in aqueous solutions.[2] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions. The solubility of 1,2-Diaminoanthraquinone in DMSO is approximately 62.5 mg/mL, which corresponds to a molar concentration of 262.33 mM. Assistance from ultrasonication may be required to fully dissolve the compound. While other polar organic solvents may be used, their efficacy is less documented for the 1,2-isomer compared to its derivatives.

Data Presentation: Preparing 1,2-Diaminoanthraquinone Stock Solutions in DMSO

The following table provides the required volume of DMSO to prepare stock solutions of commonly used concentrations from standard commercial quantities of 1,2-Diaminoanthraquinone powder.

| Mass of 1,2-Diaminoanthraquinone | Desired Stock Concentration | Volume of DMSO to Add |

| 1 mg | 1 mM | 4.1973 mL |

| 1 mg | 5 mM | 0.8395 mL |

| 1 mg | 10 mM | 0.4197 mL |

| 5 mg | 1 mM | 20.9864 mL |

| 5 mg | 5 mM | 4.1973 mL |

| 5 mg | 10 mM | 2.0986 mL |

| 10 mg | 1 mM | 41.9727 mL |

| 10 mg | 5 mM | 8.3945 mL |

| 10 mg | 10 mM | 4.1973 mL |

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of 1,2-Diaminoanthraquinone in DMSO

This protocol describes the preparation of a 10 mM stock solution from 5 mg of 1,2-Diaminoanthraquinone powder.

Materials:

-

1,2-Diaminoanthraquinone powder (5 mg)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Pipettors and sterile pipette tips

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh 5 mg of 1,2-Diaminoanthraquinone powder and transfer it to a sterile microcentrifuge tube or an amber glass vial.

-

Solvent Addition: Add 2.0986 mL of anhydrous DMSO to the tube or vial containing the powder.

-

Dissolution: Tightly cap the tube or vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the powder is not fully dissolved after vortexing, place the tube or vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

-

Storage: Once fully dissolved, the stock solution is ready for use or storage. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol for Intracellular Nitric Oxide Detection

This protocol provides a general workflow for using a 1,2-Diaminoanthraquinone stock solution to detect nitric oxide in cultured cells. This is a representative protocol and may require optimization for specific cell types and experimental conditions.

Materials:

-

10 mM 1,2-Diaminoanthraquinone stock solution in DMSO

-

Cultured cells in a suitable vessel (e.g., 96-well plate, chamber slide)

-

Phosphate-buffered saline (PBS) or other appropriate physiological buffer

-

Cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Working Solution Preparation: Prepare a working solution of 1,2-Diaminoanthraquinone by diluting the 10 mM DMSO stock solution in cell culture medium or a suitable buffer to the desired final concentration (typically in the low micromolar range). It is crucial to maintain a low final concentration of DMSO (generally below 0.1%) to prevent cellular toxicity.

-

Cell Treatment: Remove the existing cell culture medium from the cells and wash once with PBS.

-

Loading: Add the 1,2-Diaminoanthraquinone working solution to the cells and incubate for a specified period (e.g., 30-60 minutes) under standard cell culture conditions to allow for cellular uptake of the probe.

-

Washing: After incubation, remove the loading solution and wash the cells two to three times with PBS to remove any extracellular probe.

-

Stimulation (Optional): If the experiment involves measuring stimulated NO production, add the stimulating agent to the cells in fresh medium or buffer.

-

Imaging/Measurement: Image the cells using a fluorescence microscope with appropriate filters for detecting the fluorescent product of the reaction between 1,2-Diaminoanthraquinone and nitric oxide. Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.

Safety and Handling

1,2-Diaminoanthraquinone is classified as a hazardous substance. Users should consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling 1,2-Diaminoanthraquinone powder and its solutions.

-

Engineering Controls: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling Solutions: DMSO facilitates the absorption of substances through the skin. Exercise extreme caution when handling DMSO solutions of 1,2-Diaminoanthraquinone.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Storage and Stability

-

Stock Solutions: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Protect the solution from light and store under an inert atmosphere, such as nitrogen, for optimal stability.[1]

-

Aqueous Solutions: 1,2-Diaminoanthraquinone is stable in aqueous solutions with a pH between 6 and 10.

Visualizations

Caption: Workflow for preparing 1,2-Diaminoanthraquinone stock solution.

Caption: Signaling pathway for nitric oxide detection using DAQ.

References

Application of 1,2-Diaminoanthraquinone in Fluorescence Microscopy: A Guide for Researchers

Introduction

1,2-Diaminoanthraquinone (DAQ) is a valuable fluorescent probe primarily utilized for the detection of nitric oxide (NO) in living cells and tissues.[1][2][3] Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, immune responses, and vasodilation. The ability to visualize and quantify NO production at the cellular level is paramount for understanding its complex roles in biology and for the development of novel therapeutics. DAQ offers a sensitive and specific method for this purpose.

This document provides detailed application notes and protocols for the use of 1,2-Diaminoanthraquinone in fluorescence microscopy, tailored for researchers, scientists, and professionals in drug development.

Principle of Detection

1,2-Diaminoanthraquinone itself is a non-fluorescent molecule.[4] Its utility as a probe stems from its chemical reaction with nitric oxide in the presence of oxygen. This reaction forms a stable and highly fluorescent triazole derivative, 1,2-diaminoanthraquinone-triazole (DAQ-TZ).[2][5] The resulting fluorescence intensity directly correlates with the amount of nitric oxide produced, allowing for both qualitative visualization and quantitative analysis of NO levels within cells and tissues. It is believed that fluorescent aggregates of DAQ-TZ are responsible for the signals observed in confocal fluorescence microscopy.[6][7][8]

Data Presentation

Photophysical Properties

The spectral properties of 1,2-Diaminoanthraquinone and its nitric oxide adduct (DAQ-TZ) are crucial for designing fluorescence microscopy experiments.

| Property | 1,2-Diaminoanthraquinone (DAQ) | DAQ-Nitric Oxide Adduct (DAQ-TZ) |

| Fluorescence | Non-fluorescent | Red-fluorescent |

| Excitation Maximum (λex) | ~485 nm | ~488 nm |

| Emission Maximum (λem) | N/A | ~580 - 582 nm |

| Absorption Maximum | ~540 nm | N/A |

| Detection Limit for NO | N/A | ~5 µM |

Note: The exact excitation and emission maxima may vary slightly depending on the local environment (e.g., solvent, intracellular matrix).

Signaling Pathway Visualization

The production of nitric oxide in macrophages, a common cell type for studying inflammatory responses, is often induced by stimuli such as interferon-gamma (IFN-γ) and lipopolysaccharide (LPS). The signaling cascade leading to the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production is complex and involves multiple pathways.

Caption: Signaling pathway for IFN-γ and LPS-induced nitric oxide production in macrophages.

Experimental Protocols

I. Staining of Live Cells (e.g., RAW 264.7 Macrophages)

This protocol provides a general guideline for staining live cultured cells with 1,2-Diaminoanthraquinone to detect intracellular nitric oxide production.

Materials:

-

1,2-Diaminoanthraquinone (DAQ)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Cells of interest (e.g., RAW 264.7 macrophages) plated on coverslips or in imaging dishes

-

Inducing agents (e.g., lipopolysaccharide and interferon-γ)

-

Confocal microscope

Protocol:

-

Cell Preparation and Stimulation:

-

Culture cells to the desired confluency on a suitable imaging substrate.

-

To induce nitric oxide production, treat the cells with appropriate stimuli. For RAW 264.7 macrophages, a combination of interferon-γ and lipopolysaccharide is commonly used.[2][9] The optimal concentrations and incubation time should be determined empirically for your specific cell type and experimental conditions. A typical starting point is 100 ng/mL LPS and 10 ng/mL IFN-γ for 12-24 hours.

-

Include both stimulated and non-stimulated (control) cells in your experiment.

-

-

Preparation of DAQ Staining Solution:

-

Prepare a 10 mM stock solution of DAQ in DMSO. Store this stock solution protected from light at -20°C for up to one month or -80°C for up to six months.[1]

-

On the day of the experiment, dilute the DAQ stock solution in pre-warmed cell culture medium or PBS to a final working concentration. The optimal working concentration may vary but is typically in the range of 5-20 µM.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells gently with pre-warmed PBS.

-

Add the DAQ staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.

-

-

Imaging:

-

Immediately image the cells using a confocal microscope.

-

Acquire images using an excitation wavelength of approximately 488 nm and collect the emission between 560 nm and 620 nm.

-

Use identical imaging settings for both stimulated and control cells to allow for accurate comparison of fluorescence intensity.

-

II. Staining of Tissue Sections

This protocol is adapted for the detection of nitric oxide in unfixed frozen tissue sections.[5]

Materials:

-

1,2-Diaminoanthraquinone (DAQ)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Unfixed frozen tissue sections mounted on slides

-

Mounting medium

Protocol:

-

Preparation of DAQ Staining Solution:

-

Prepare a 10 mM stock solution of DAQ in DMSO.

-

Dilute the stock solution in PBS containing 10% DMSO to a final concentration of 10 µM.[5]

-

-

Staining:

-

Apply the DAQ staining solution to the tissue sections.

-

Incubate at 37°C for 45 minutes in a humidified chamber, protected from light.[5]

-

-

Washing:

-

Perform extensive washing steps with PBS to remove unbound probe.[5]

-

-

Mounting and Imaging:

-

Mount the coverslip using an appropriate mounting medium.

-

Image the sections using a fluorescence or confocal microscope with settings similar to those described for live-cell imaging.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for detecting nitric oxide in cultured cells using 1,2-Diaminoanthraquinone.